6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one
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Overview
Description
6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The presence of the 3-fluoro-4-methoxyphenyl moiety enhances the pharmacological potential of this compound due to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for cyclization reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is likely due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-oxadiazole derivatives: Known for their broad spectrum of biological activities.
1,3,4-oxadiazole derivatives: Also exhibit significant pharmacological properties.
The uniqueness of 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O3/c1-20-10-4-2-7(6-8(10)14)12-15-13(21-18-12)9-3-5-11(19)17-16-9/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPYUVHLRKFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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